N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride
CAS No.:
Cat. No.: VC9075808
Molecular Formula: C18H18ClFN4O
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClFN4O |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H17FN4O.ClH/c19-14-6-2-4-8-16(14)21-18-20-15-7-3-1-5-13(15)17(22-18)23-9-11-24-12-10-23;/h1-8H,9-12H2,(H,20,21,22);1H |
| Standard InChI Key | ZMVMQDWSCMLKAF-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl |
| Canonical SMILES | C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a halogenated quinazoline derivative featuring:
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A quinazoline core substituted at position 4 with a morpholine group.
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A 2-fluorophenylamine substituent at position 2.
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A hydrochloride salt form, enhancing solubility for pharmacological studies.
The molecular formula is C₁₉H₁₈FN₄O·HCl, with a molecular weight of 360.8 g/mol (calculated by adding HCl’s molar mass to the base compound’s 324.4 g/mol) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride |
| Molecular Formula | C₁₉H₁₈FN₄O·HCl |
| Molecular Weight | 360.8 g/mol |
| SMILES | C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl |
| InChIKey | Derived from base structure: NRYHKDJEPGDAGX-UHFFFAOYSA-N (hydrochloride not indexed) |
Structural Analysis
The quinazoline core’s planar structure enables π-π stacking interactions with biological targets, while the morpholine group enhances water solubility. The 2-fluorophenyl moiety introduces steric and electronic effects that modulate receptor binding . Comparative analysis with the 4-fluorophenyl analog (PubChem CID 784137) reveals that fluorine’s ortho position alters dipole moments and hydrogen-bonding capacity, potentially influencing pharmacokinetics .
Synthesis and Optimization
General Synthetic Routes
The patent CN101863860A outlines a palladium-catalyzed amination strategy applicable to analogous fluoro-substituted quinazolines . Adapting this method:
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Buchwald-Hartwig Amination:
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Morpholine Incorporation:
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Substitute position 4 with morpholine via nucleophilic aromatic substitution.
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Hydrochloride Formation:
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Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Pd₂(dba)₃, Xantphos, dioxane, 100°C | 85% |
| Morpholine Substitution | Morpholine, K₂CO₃, DMF, 120°C | 78% |
| Salt Formation | HCl/EtOH, 0°C | 95% |
Analytical Characterization
1H NMR data for analogous compounds (e.g., PubChem CID 784137) show distinct signals:
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Quinazoline H-5/6/7/8: δ 7.42–8.34 ppm (multiplet).
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Morpholine protons: δ 3.11–3.14 ppm (multiplet).
Physicochemical and Pharmacological Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt improves solubility (>10 mg/mL in PBS) compared to the free base.
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Stability: Stable under refrigeration (2–8°C) for >12 months; degrades at pH <3 or >9 .
Biological Activity (Inferred)
While direct data are unavailable, structurally related quinazolines exhibit:
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